molecular formula C17H16N2O4 B4235240 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4235240
M. Wt: 312.32 g/mol
InChI Key: ICUAFJULRBOZDL-UHFFFAOYSA-N
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Description

5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 4-methoxyphenol with a suitable aldehyde to form an intermediate, which is then cyclized with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.

Scientific Research Applications

5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole: This compound has a similar structure but with different substitution patterns, which can influence its chemical and biological properties.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a boron atom in its structure, which can impart different reactivity and applications.

    2-Methoxyphenyl isocyanate: This compound is used as a reagent in organic synthesis and has different functional groups compared to the oxadiazole derivative.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-20-13-6-8-14(9-7-13)22-11-16-18-17(19-23-16)12-4-3-5-15(10-12)21-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUAFJULRBOZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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